(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol basic properties
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol basic properties
An In-Depth Technical Guide to the Basic Properties of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
Introduction: A Versatile Furan-Based Building Block
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol, with CAS Number 19969-71-2, is a furan derivative that has emerged as a significant and versatile intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring a dihydrofuran ring substituted with two methoxy groups and a hydroxymethyl group, endows it with a unique reactivity profile. This compound is particularly valued as a stable, handleable synthon for more complex molecular architectures.[1] It serves as a key building block in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs), pesticides, and dyes, and is recognized for its applications in green chemistry initiatives.[1]
Fundamentally, its utility is derived from its relationship to the Achmatowicz reaction, an oxidative ring expansion that converts furfuryl alcohols into dihydropyranone derivatives.[2][3][4] (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol can be considered a key intermediate in a variation of this pathway, making it an invaluable precursor for constructing substituted tetrahydropyrans and other heterocyclic systems found in numerous biologically active compounds.[1][2]
Core Physicochemical and Spectroscopic Profile
The physical and chemical properties of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol are foundational to its application in synthesis. These characteristics dictate its handling, storage, and reactivity.
Table 1: Physicochemical Properties of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol
| Property | Value | Reference |
| CAS Number | 19969-71-2 | [1] |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Liquid (presumed) | [5] |
| InChI Key | ZYTSUANFIPZBDM-UHFFFAOYSA-N | [1] |
| SMILES | COC1OC(CO)(OC)C=C1 | [6] |
| Storage | Keep refrigerated (Store below 4°C/39°F), protect from light. | [5] |
Spectroscopic Data Insights: While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the prediction of key spectroscopic features based on its parent compound, 2,5-dimethoxy-2,5-dihydrofuran.
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¹H NMR: The proton NMR spectrum is expected to show signals for the two distinct methoxy groups (CH₃O-), the hydroxymethyl protons (-CH₂OH), the hydroxyl proton (-OH), and the olefinic protons of the dihydrofuran ring (-CH=CH-). The protons on the dihydrofuran ring would likely appear as multiplets.
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¹³C NMR: The carbon NMR would display signals for the methoxy carbons, the hydroxymethyl carbon, the two olefinic carbons, and the two acetal carbons (C2 and C5 of the ring).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of methoxy, hydroxymethyl, or other small groups.[7]
Synthesis: The Electrochemical Approach
The primary route for synthesizing (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is through the electrochemical methoxylation of furfuryl alcohol (2-furanmethanol).[1] This method is an adaptation of the well-established Clauson-Kaas alkoxylation protocol, which is used to prepare the parent compound 2,5-dimethoxy-2,5-dihydrofuran from furan.[1][8]
The electrochemical approach is favored for its mild conditions and high efficiency, avoiding the use of hazardous reagents like elemental bromine, which was common in older procedures for preparing similar dihydrofurans.[9][10]
Experimental Protocol: Electrochemical Methoxylation of Furfuryl Alcohol
This protocol outlines the general steps for the synthesis. The causality for key steps is explained to provide deeper insight into the process.
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Electrolyte Preparation: An anhydrous methanol solution is prepared containing an electrolyte, typically a halide salt such as ammonium bromide (NH₄Br).[1]
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Causality: Methanol serves as both the solvent and the nucleophile (source of the methoxy groups). The electrolyte is essential to ensure the conductivity of the solution, allowing the electrochemical reaction to proceed.
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-
Electrochemical Cell Setup: The furfuryl alcohol substrate is added to the electrolyte solution in an undivided electrolytic cell equipped with two electrodes (e.g., platinum or graphite).
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Causality: An undivided cell is simpler and more cost-effective. The choice of electrode material is critical to prevent unwanted side reactions and ensure stability under the reaction conditions.
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-
Electrolysis: A constant current is passed through the solution. The reaction progress is monitored by measuring the amount of charge passed (in Faradays per mole of substrate).
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Causality: The electric current provides the driving force for the oxidation of the furan ring. This oxidation makes the 2 and 5 positions of the ring highly electrophilic and susceptible to nucleophilic attack by methanol.
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Workup and Isolation: Upon completion, the reaction mixture is neutralized. The solvent (methanol) is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol.
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Causality: Neutralization is necessary to quench any reactive species and prevent product degradation. Vacuum distillation is employed to purify the product without requiring high temperatures that could cause decomposition.
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Synthesis Workflow Diagram
Caption: Electrochemical synthesis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol.
Chemical Reactivity and Synthetic Utility
The reactivity of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is governed by its functional groups: the cyclic acetal, the carbon-carbon double bond, and the primary alcohol.
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Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized using standard reagents to form the corresponding aldehyde or carboxylic acid, providing a route to more complex functionalized furan derivatives.[1]
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Reduction: The double bond within the dihydrofuran ring can be reduced via catalytic hydrogenation. This reaction, similar to the reduction of 2,5-dimethoxy-2,5-dihydrofuran to its tetrahydrofuran analog, yields the saturated (2,5-Dimethoxytetrahydrofuran-2-yl)methanol.[10][11][12]
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Substitution: Under specific conditions, the methoxy groups, being part of an acetal, can be substituted by other nucleophiles.[1]
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Acid-Catalyzed Hydrolysis: The most significant reaction is the acid-catalyzed hydrolysis of the acetal groups. This reaction mirrors the behavior of its parent compound, 2,5-dimethoxy-2,5-dihydrofuran, which is a well-known masked equivalent of succinaldehyde.[8][13] Hydrolysis of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol would unmask a highly functionalized 1,4-dicarbonyl-related species, making it a powerful C4 synthon for constructing complex heterocyclic systems.[1]
Reaction Mechanism: Acid-Catalyzed Hydrolysis
Caption: Generalized pathway for acid-catalyzed hydrolysis of the cyclic acetal.
Applications in Research and Drug Development
The unique structural features of (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol make it a valuable tool for synthetic chemists.
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Pharmaceutical Synthesis: It serves as a critical intermediate for APIs.[1] Its ability to act as a precursor to complex pyran and furan structures is highly relevant, as these motifs are common in natural products and therapeutic agents. Research has pointed to its potential in developing new drugs due to possible antimicrobial and antioxidant properties.[1]
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Organic Synthesis: As a versatile C4 building block, it streamlines the synthesis of complex molecules by providing a stable way to introduce a highly functionalized four-carbon unit.[1] This allows for the efficient preparation of 5-substituted-2(5H)-furanone derivatives, which are key structures in many biologically active compounds.[1]
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Green Chemistry: The compound is recognized for its use in green chemistry, particularly in pathways leading to the synthesis of biodegradable polymers.[1] Its synthesis from furfuryl alcohol, which can be derived from biomass, further enhances its green credentials.[3]
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Industrial Applications: Beyond pharmaceuticals, it is used as an intermediate in the production of pesticides, dyes, polymers, and resins.[1]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for (2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol is not widely available, data from closely related compounds like DL-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol and 2,5-dimethoxy-2,5-dihydrofuran provide essential safety guidance.[5][14]
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Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes safety goggles, chemical-resistant gloves, and a lab coat.[5][15] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][14]
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Handling: Avoid breathing vapors, mists, or gas. Direct contact with skin and eyes should be prevented.[5]
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Storage: The compound should be stored in a tightly closed container in a dry, refrigerated area (below 4°C/39°F).[5] It is crucial to protect it from light, as light can promote degradation.[5]
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes. For skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention in all cases of significant exposure.[5][15]
Conclusion
(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)methanol stands out as a highly valuable and versatile chemical intermediate. Its efficient electrochemical synthesis from biomass-derivable furfuryl alcohol aligns with the principles of green chemistry. The compound's true strength lies in its masked functionality, providing a stable and controllable source for complex synthons used in the construction of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in creating novel and impactful molecular entities.
References
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Reddy, L. R. (2018). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. National Institutes of Health. Retrieved from [Link]
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Grokipedia. (n.d.). Achmatowicz reaction. Retrieved from [Link]
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SynArchive. (n.d.). Achmatowicz Reaction. Retrieved from [Link]
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YouTube. (2021). Achmatowicz Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
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Chem-Station. (2015). Achmatowicz Reaction. Retrieved from [Link]
- Google Patents. (2015). CN105198840A - Method for preparing 2,5-dihydro-2,5-dimethoxyfuran by using fixed bed method.
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Chemical Research in Chinese Universities. (1998). An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - DL-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol, 98%. Retrieved from [Link]
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SpectraBase. (n.d.). (2,5-Dihydro-2,5-dimethoxy-5-methylfuran-2-yl)methanol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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